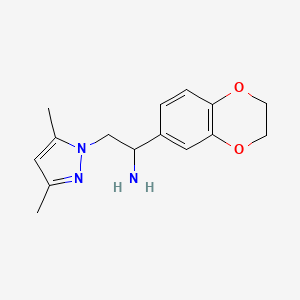
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- is a complex organic compound with a unique structure that combines a pyrazole ring with a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-ethanamine derivatives: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Benzodioxin derivatives: These compounds contain the benzodioxin moiety but may have different functional groups attached.
Other pyrazole-based compounds: These compounds have a pyrazole ring but may lack the benzodioxin moiety or have different substituents.
The uniqueness of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Biological Activity
1H-Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The structure of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- can be represented as follows:
This structure includes a pyrazole ring system fused with a benzodioxin moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 1H-Pyrazole derivatives exhibit significant anticancer properties. Notably, compounds containing the pyrazole scaffold have shown antiproliferative effects against various cancer cell lines:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
For instance, compounds with specific substitutions on the pyrazole ring have been linked to enhanced cytotoxicity against breast cancer cells due to their ability to inhibit key cancer-related targets like topoisomerase II and EGFR .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances its antibacterial activity .
Case Study 1: Anticancer Evaluation
In a recent evaluation of several 1H-pyrazole derivatives, compounds were tested against multiple cancer cell lines. The study highlighted that certain substitutions on the pyrazole ring significantly improved cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MDA-MB-231 | 15 |
| 7d | HepG2 | 20 |
| 8a | A549 (Lung Cancer) | 10 |
These results indicate that structural modifications can enhance the anticancer efficacy of pyrazole derivatives .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. One notable compound showed:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85 |
| IL-6 | 93 |
This data underscores the potential of these compounds in developing new anti-inflammatory therapies .
Properties
CAS No. |
956189-59-6 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-11(2)18(17-10)9-13(16)12-3-4-14-15(8-12)20-6-5-19-14/h3-4,7-8,13H,5-6,9,16H2,1-2H3 |
InChI Key |
HRBYPYCZELLKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC3=C(C=C2)OCCO3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















